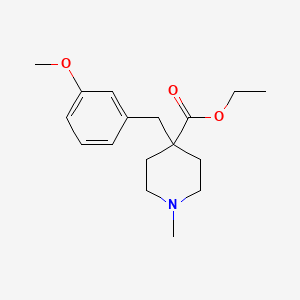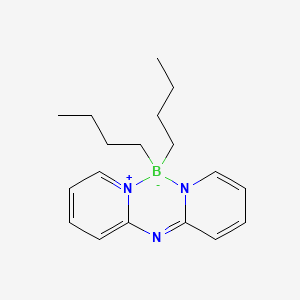
ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate, also known as EMBP, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the class of piperidinecarboxylates and has been shown to exhibit a range of biological activities. In
Mechanism of Action
The exact mechanism of action of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anticonvulsant activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been shown to reduce pain by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a versatile compound for studying a range of biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models. Additionally, the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Synthesis Methods
The synthesis of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 3-methoxybenzyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of ethyl 4-(3-methoxybenzyl)-4-piperidinecarboxylate. The second step involves the reduction of this intermediate compound using a reducing agent such as lithium aluminum hydride. This reaction results in the formation of this compound.
Scientific Research Applications
Ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been studied for its potential pharmacological applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methyl]-1-methylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-16(19)17(8-10-18(2)11-9-17)13-14-6-5-7-15(12-14)20-3/h5-7,12H,4,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXRZLCLPRATCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)
![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)



![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)

![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)

![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)
